Lithium, (1,1-diphenylhexyl)-
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-diphenylhexyl lithium typically involves the reaction of 1,1-diphenylhexane with an organolithium reagent such as n-butyllithium. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the compound from reacting with moisture or oxygen. The reaction is performed in a solvent like tetrahydrofuran (THF) at low temperatures, often around -78°C .
Industrial Production Methods: Industrial production of 1,1-diphenylhexyl lithium follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and high-vacuum techniques is common to maintain an inert atmosphere and prevent contamination .
Chemical Reactions Analysis
Types of Reactions: 1,1-diphenylhexyl lithium undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Polymerization Initiation: It is used as an initiator in anionic polymerization reactions.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, and other electrophiles.
Conditions: Low temperatures (around -78°C) and inert atmosphere.
Major Products:
Alcohols: Formed from nucleophilic addition to carbonyl compounds.
Substituted Organic Compounds: Resulting from substitution reactions.
Polymers: Produced through anionic polymerization.
Scientific Research Applications
1,1-diphenylhexyl lithium is extensively used in scientific research, particularly in:
Polymer Chemistry: As an initiator for living anionic polymerization, enabling the synthesis of block copolymers and other complex polymer architectures.
Organic Synthesis: As a strong base and nucleophile in various organic reactions.
Material Science: In the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1-diphenylhexyl lithium involves its role as a nucleophile and base. It can donate electrons to electrophilic centers, facilitating various chemical transformations. In polymerization, it initiates the reaction by attacking the monomer, leading to the formation of a polymer chain .
Comparison with Similar Compounds
n-Butyllithium: Another organolithium compound used in organic synthesis.
sec-Butyllithium: Similar in reactivity but with different steric properties.
tert-Butyllithium: More sterically hindered, leading to different reactivity patterns.
Uniqueness: 1,1-diphenylhexyl lithium is unique due to its bulky structure, which provides steric hindrance and influences its reactivity. This makes it particularly useful in controlling polymerization reactions and synthesizing complex organic molecules .
Properties
IUPAC Name |
lithium;1-phenylhexylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21.Li/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17;/h4-5,7-14H,2-3,6,15H2,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQLCJCZFWUWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCC[C-](C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453532 | |
Record name | Lithium, (1,1-diphenylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3462-81-5 | |
Record name | Lithium, (1,1-diphenylhexyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.